![molecular formula C27H27BrN2O B1671598 5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one CAS No. 311795-38-7](/img/structure/B1671598.png)

5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Übersicht

Beschreibung

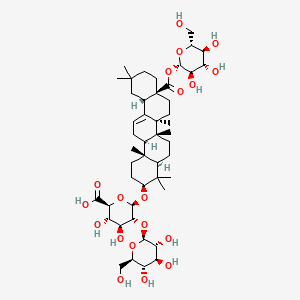

The compound is a partially hydrogenated benzophenanthridine carrying an oxo group at C-4, geminal methyl groups at C-2, and a 3-bromo-4-(dimethylamino)phenyl group at C-5 . It has a molecular formula of C27H27BrN2O and a molecular weight of 475.42008 .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 . This provides a complete description of the compound structure in terms of atom connectivity and stereochemistry.

Wissenschaftliche Forschungsanwendungen

Cancer Cell Metabolism

Glutaminase C-IN-1, also known as Compound 968, plays a significant role in cancer cell metabolism. It is known that cancer cells have altered metabolism and are often glutamine-dependent. Glutaminase 1 (GLS1), which is targeted by Compound 968, hydrolyzes glutamine into glutamate, fueling the rapid proliferation of cancer cells. Inhibiting GLS1 with Compound 968 can disrupt this process, potentially slowing down or halting tumor growth .

Oncogene Activity

Emerging evidence suggests that GLS1 might act as an oncogene involved in the tumorigenesis and progression of human cancers. By targeting GLS1 with inhibitors like Compound 968, there is potential to interfere with oncogenic processes .

Therapeutic Potential

Specific inhibitors of glutaminase, including Compound 968, are undergoing clinical trials. Activating glutaminase can effectively eliminate cancer cells and solid tumors, indicating significant therapeutic potential for Compound 968 in cancer treatment .

Immune System Interaction

Recent advances have highlighted a tug-of-war between cancer cells and immune cells over glutamine metabolism. Understanding this dynamic can lead to potential applications of basic science discoveries in clinical settings, where Compound 968 could play a role in modulating this interaction to benefit immune function .

Genetic Expression and Isoforms

Glutaminases are encoded by two different genes, GLS1 and GLS2, each having longer and shorter isoforms due to alternative splicing. Compound 968’s targeting of these enzymes can influence their expression and activity within various biological pathways .

Cell Metabolism and Biosynthesis

Glutamine is crucial for cell metabolism, participating in the tri-carboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other compounds. By inhibiting glutaminase activity with Compound 968, these metabolic pathways can be modulated, which may have various research applications .

Wirkmechanismus

Target of Action

Glutaminase C-IN-1, also known as Compound 968, is an allosteric inhibitor of Glutaminase C . Glutaminase C, encoded by the GLS1 gene, is a highly active isoform of glutaminase . This enzyme plays a crucial role in glutamine metabolism, converting glutamine to glutamate , which is a vital metabolite for cells .

Mode of Action

Glutaminase C-IN-1 interacts with Glutaminase C in a way that it inhibits the enzyme’s activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cells’ metabolic processes .

Biochemical Pathways

The primary biochemical pathway affected by Glutaminase C-IN-1 is glutamine metabolism . Glutaminase C catalyzes the first step of this pathway, converting glutamine to glutamate . Glutamate then enters the tricarboxylic acid (TCA) cycle . By inhibiting Glutaminase C, Glutaminase C-IN-1 disrupts this process, affecting the TCA cycle and other downstream effects such as the biosynthesis of nucleotides and glutathione .

Pharmacokinetics

It is known that the compound is an allosteric inhibitor, suggesting that it binds to a site on glutaminase c other than the active site, influencing the enzyme’s activity .

Result of Action

The inhibition of Glutaminase C by Glutaminase C-IN-1 results in a disruption of glutamine metabolism . This disruption can inhibit the growth of cancer cells without affecting their normal cellular counterparts . This is because many cancer cells exhibit a metabolic shift known as the Warburg effect, where they rely heavily on glutamine metabolism . Therefore, the inhibition of Glutaminase C can effectively eliminate cancer cells .

Action Environment

The action of Glutaminase C-IN-1 can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) in the tumor microenvironment can alter the effectiveness of the compound . Additionally, the compound’s efficacy can be affected by the metabolic adaptation of cancer cells during tumor hypoxia .

Eigenschaften

IUPAC Name |

5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27BrN2O/c1-27(2)14-19-24-18-8-6-5-7-16(18)9-11-21(24)29-26(25(19)23(31)15-27)17-10-12-22(30(3)4)20(28)13-17/h5-13,26,29H,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFRRJQWRZFDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)N(C)C)Br)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389215 | |

| Record name | CHEBI:60279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one | |

CAS RN |

311795-38-7 | |

| Record name | CHEBI:60279 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)